![molecular formula C18H17Cl2NO2 B12883647 2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 651712-84-4](/img/structure/B12883647.png)
2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a synthetic organic compound that features a dichlorophenyl group, a hydroxy group, and a pyrrolidinyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy group and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the dichlorophenyl ring .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-morpholin-4-yl)phenyl)ethanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-piperidin-1-yl)phenyl)ethanone
Uniqueness
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .
Propiedades
Número CAS |
651712-84-4 |
|---|---|
Fórmula molecular |
C18H17Cl2NO2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H17Cl2NO2/c19-13-5-8-15(16(20)11-13)18(23)17(22)12-3-6-14(7-4-12)21-9-1-2-10-21/h3-8,11,18,23H,1-2,9-10H2 |
Clave InChI |
MUBZOYFCVMNVTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)



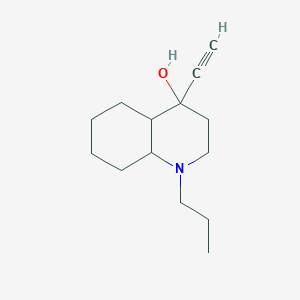

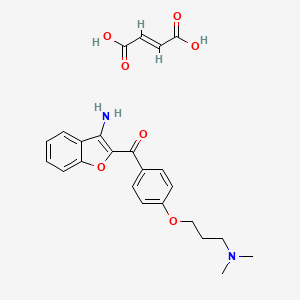
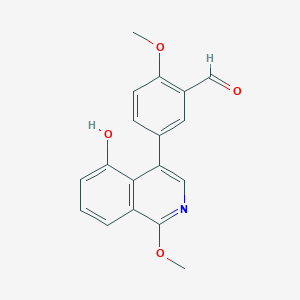
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
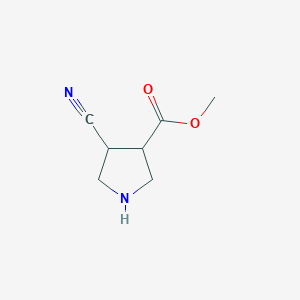


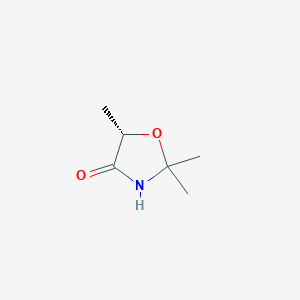
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
